(2-Chloro-6-nitrophenyl)methanesulfonamide
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Overview
Description
(2-Chloro-6-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7ClN2O4S It is characterized by the presence of a chloro group, a nitro group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-nitrophenyl)methanesulfonamide typically involves the reaction of 2-chloro-6-nitroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonamide group, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Reduction: Formation of (2-Amino-6-nitrophenyl)methanesulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
(2-Chloro-6-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-nitrophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloro and nitro groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-nitrophenyl)methanesulfonamide
- (4-Chloro-6-nitrophenyl)methanesulfonamide
- (2-Bromo-6-nitrophenyl)methanesulfonamide
Uniqueness
(2-Chloro-6-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups with the methanesulfonamide moiety provides distinct properties that can be leveraged in various chemical and biological contexts.
Properties
Molecular Formula |
C7H7ClN2O4S |
---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
(2-chloro-6-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClN2O4S/c8-6-2-1-3-7(10(11)12)5(6)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14) |
InChI Key |
YRUFBZUFNWNLAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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